Necrostatin 2

Übersicht

Beschreibung

Necrostatin 2 ist ein potenter Inhibitor der Nekroptose, einer Form des programmierten Zelltods, die morphologisch der Nekrose ähnelt. Nekroptose ist an verschiedenen pathophysiologischen Störungen beteiligt, darunter entzündliche, neurodegenerative, infektiöse und maligne Erkrankungen. This compound ist ein Analogon von Necrostatin 1 und wirkt durch Hemmung der Rezeptor-interagierenden Proteinkinase 1 (RIPK1), wodurch die Bildung des Nekrosom-Komplexes und die Ausführung des nekroptotischen Programms verhindert werden .

Wissenschaftliche Forschungsanwendungen

Necrostatin 2 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug verwendet, um die Mechanismen der Nekroptose zu untersuchen und neue Inhibitoren des programmierten Zelltods zu entwickeln. In der Biologie wird this compound verwendet, um die Rolle der Nekroptose bei verschiedenen zellulären Prozessen und Krankheiten zu untersuchen .

In der Medizin hat sich this compound als potenzielles Therapeutikum für die Behandlung von Krankheiten erwiesen, die Nekroptose beinhalten, wie neurodegenerative Erkrankungen, ischämischer Schlaganfall und entzündliche Erkrankungen. Es wurde in präklinischen Studien eingesetzt, um seine Wirksamkeit in Tiermodellen dieser Krankheiten zu bewerten . In der Industrie wird this compound zur Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf nekroptose-assoziierte Signalwege abzielen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Rezeptor-interagierende Proteinkinase 1 (RIPK1) hemmt, einen Schlüsselbestandteil des Nekroptose-Signalwegs. Durch Blockierung der Aktivität von RIPK1 verhindert this compound die Bildung des Nekrosom-Komplexes und die anschließende Ausführung des nekroptotischen Programms . Diese Hemmung der Nekroptose trägt dazu bei, Zellen vor nekrotischem Zelltod zu schützen und Entzündungen und Gewebeschäden in verschiedenen Krankheitsmodellen zu reduzieren .

Wirkmechanismus

Target of Action

Necrostatin 2, also known as “852391-19-6 (R-isomer)” or “(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione”, primarily targets the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of regulated non-apoptotic cell death .

Mode of Action

This compound interacts with RIPK1, inhibiting its autophosphorylation . This interaction prevents the formation of the necrosome complex, thereby inhibiting the execution of the necroptotic program .

Biochemical Pathways

The inhibition of RIPK1 by this compound affects the necroptosis pathway. Necroptosis is a form of cell death that triggers innate immune responses by rupturing dead cells and releasing intracellular components . The necroptosis signaling pathway is primarily modulated by the activation of RIPK1, which phosphorylates the mixed-lineage kinase domain-like protein (MLKL), leading to necrosis through plasma membrane disruption and cell lysis .

Result of Action

The inhibition of necroptosis by this compound can have significant molecular and cellular effects. For instance, it has been shown to prevent TNF-induced mortality in a murine model of systemic inflammatory response syndrome (SIRS) . It also decreases irradiation-induced lactate dehydrogenase (LDH) release and cell death in murine embryonic Cyt c -/- cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solubility of this compound in different solvents can affect its bioavailability . Additionally, the presence of other molecules, such as TNF-α, can influence the compound’s ability to inhibit necroptosis .

Biochemische Analyse

Biochemical Properties

Necrostatin-2 plays a crucial role in inhibiting necroptosis by targeting receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key enzyme in the necroptosis pathway, and its kinase activity is essential for the execution of necroptotic cell death. Necrostatin-2 binds to the kinase domain of RIPK1, preventing its activation and subsequent phosphorylation of downstream targets such as RIPK3 and mixed lineage kinase domain-like protein (MLKL). By inhibiting RIPK1, Necrostatin-2 effectively blocks the formation of the necrosome complex and the execution of necroptosis .

Cellular Effects

Necrostatin-2 has been shown to have significant effects on various cell types and cellular processes. In neuronal cells, Necrostatin-2 protects against oxidative stress-induced cell damage by inhibiting necroptosis. It reduces the production of reactive oxygen species (ROS) and prevents mitochondrial dysfunction. In immune cells, Necrostatin-2 modulates inflammatory responses by inhibiting necroptosis, thereby reducing the release of pro-inflammatory cytokines. Additionally, Necrostatin-2 has been found to protect cardiomyocytes from ischemia-reperfusion injury by preventing necroptotic cell death .

Molecular Mechanism

The molecular mechanism of Necrostatin-2 involves its interaction with the kinase domain of RIPK1. Necrostatin-2 binds to a specific pocket within the kinase domain, preventing the autophosphorylation of RIPK1 and its subsequent activation. This inhibition blocks the recruitment and phosphorylation of RIPK3, which is necessary for the formation of the necrosome complex. By preventing the activation of RIPK3, Necrostatin-2 inhibits the phosphorylation and oligomerization of MLKL, ultimately blocking the execution of necroptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Necrostatin-2 have been observed to change over time. Necrostatin-2 is relatively stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation. Long-term studies have shown that Necrostatin-2 can maintain its protective effects on cellular function for several hours to days, depending on the experimental conditions. Prolonged exposure to Necrostatin-2 may lead to reduced efficacy, highlighting the importance of optimizing dosage and treatment duration in experimental setups .

Dosage Effects in Animal Models

The effects of Necrostatin-2 vary with different dosages in animal models. At lower doses, Necrostatin-2 effectively inhibits necroptosis and provides protection against tissue damage in models of ischemic injury and neurodegenerative diseases. At higher doses, Necrostatin-2 may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes the protective effects of Necrostatin-2 while minimizing potential adverse effects .

Metabolic Pathways

Necrostatin-2 is involved in several metabolic pathways, primarily through its interaction with RIPK1. By inhibiting RIPK1, Necrostatin-2 modulates the necroptosis pathway, preventing the activation of downstream effectors such as RIPK3 and MLKL. This inhibition affects metabolic flux and reduces the production of ROS, thereby protecting cells from oxidative stress. Additionally, Necrostatin-2 has been shown to influence mitochondrial function and autophagy, further contributing to its protective effects .

Transport and Distribution

Within cells and tissues, Necrostatin-2 is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, influencing its localization and accumulation. Necrostatin-2 has been found to accumulate in mitochondria, where it exerts its protective effects by preventing mitochondrial dysfunction and reducing ROS production. The distribution of Necrostatin-2 within cells is crucial for its efficacy in inhibiting necroptosis and protecting against cellular damage .

Subcellular Localization

Necrostatin-2 exhibits specific subcellular localization, primarily targeting the cytoplasm and mitochondria. Within the cytoplasm, Necrostatin-2 interacts with RIPK1 and prevents its activation, thereby inhibiting the necroptosis pathway. In mitochondria, Necrostatin-2 protects against mitochondrial dysfunction and reduces ROS production. The subcellular localization of Necrostatin-2 is essential for its activity and function in preventing necroptotic cell death .

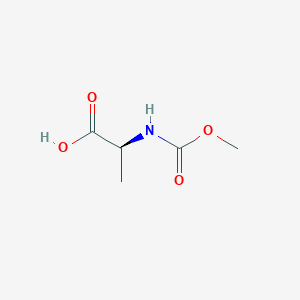

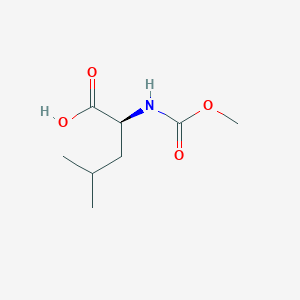

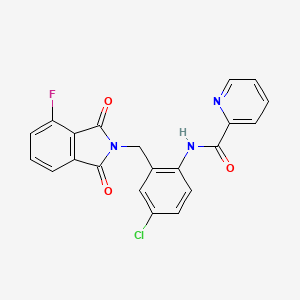

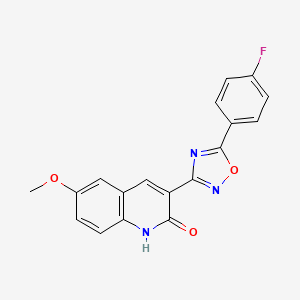

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Necrostatin 2 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion bestimmter chemischer Vorläufer unter kontrollierten Bedingungen beinhaltet. Der Syntheseweg beinhaltet typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und Reagenzien, um die gewünschten chemischen Umwandlungen zu erreichen. Die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig optimiert, um die Ausbeute und Reinheit zu maximieren .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses, um größere Mengen der Verbindung zu produzieren. Dies erfordert die Verwendung von Industrieanlagen und -einrichtungen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten. Der Produktionsprozess kann auch zusätzliche Reinigungsschritte beinhalten, wie Kristallisation oder Chromatographie, um Verunreinigungen zu entfernen und den gewünschten Reinheitsgrad zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Necrostatin 2 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen mit bestimmten Reagenzien und Katalysatoren durchgeführt, um die gewünschten chemischen Umwandlungen zu erreichen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig optimiert, um effiziente und selektive Reaktionen zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zur Bildung substituierter Analoga führen können .

Vergleich Mit ähnlichen Verbindungen

Necrostatin 2 ähnelt anderen Nekroptose-Inhibitoren wie Necrostatin 1, Necrostatin 3 und Necrostatin 5. Diese Verbindungen zielen ebenfalls auf den RIPK1-Kinase-Schritt im Nekroptose-Signalweg ab, können aber unterschiedliche Wirkmechanismen und unterschiedliche Potenzgrade haben . This compound ist einzigartig in seiner spezifischen Hemmung von RIPK1 und seiner Fähigkeit, Zellen in verschiedenen experimentellen Modellen vor Nekroptose zu schützen .

Liste ähnlicher Verbindungen:- Necrostatin 1

- Necrostatin 3

- Necrostatin 5

- GW806742X

- Verbindung 2

This compound zeichnet sich durch seine potente inhibitorische Aktivität und seine potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten aus, die Nekroptose beinhalten.

Eigenschaften

IUPAC Name |

(5R)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKGAEMMNQTUGL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@H](NC1=O)CC2=CNC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852391-19-6 | |

| Record name | (5R)-5-[(7-Chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

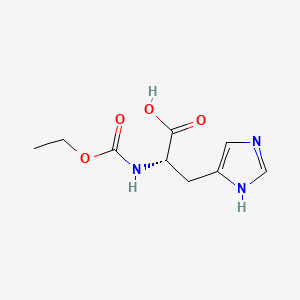

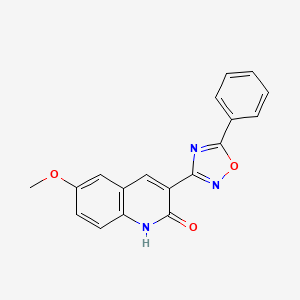

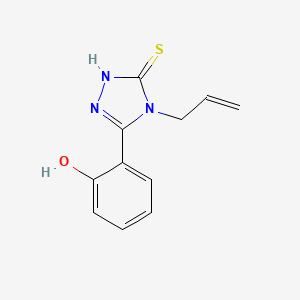

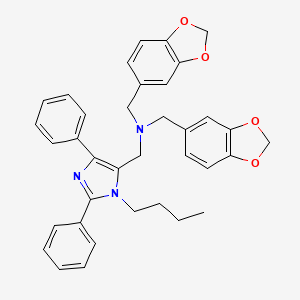

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)